N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide is a synthetic organic compound that features a morpholine ring, a cyclopropyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor, such as 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide, with acetamide at high temperatures (around 180°C).
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Formation of the morpholine ring: The morpholine ring can be synthesized through a cyclization reaction involving a suitable diol and ammonia or an amine.
Coupling of the oxadiazole and morpholine moieties: This step typically involves a condensation reaction, where the oxadiazole and morpholine intermediates are coupled under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropyl group may enhance the compound’s binding affinity and stability, while the morpholine ring can contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
Uniqueness
N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide is unique due to its combination of a morpholine ring, a cyclopropyl group, and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the morpholine ring can enhance its solubility and bioavailability, while the oxadiazole moiety contributes to its potential biological activity.
Properties
Molecular Formula |
C12H18N4O3 |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O3/c1-8-13-11(15-19-8)7-16-4-5-18-10(6-16)12(17)14-9-2-3-9/h9-10H,2-7H2,1H3,(H,14,17) |
InChI Key |
QEFZCLWZVCNLBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
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